

In-Depth Technical Guide to the Solubility of Fgfr-IN-2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Fgfr-IN-2**, a significant molecule in the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibition. This document distinguishes between two inhibitors often referred to as "**Fgfr-IN-2**" in the scientific literature and commercial sources: the selective FGFR2-IN-2 (Compound 38) and the pan-FGFR inhibitor **FGFR-IN-2** (Compound 1). Understanding the distinct solubility profiles of these compounds is critical for their effective use in research and development.

Compound Identification and Chemical Properties

A critical first step in utilizing any small molecule inhibitor is the precise identification of its chemical structure and fundamental properties.

FGFR2-IN-2 (Compound 38)

FGFR2-IN-2, also designated as Compound 38, is a selective inhibitor of Fibroblast Growth Factor Receptor 2. Its development and characterization were detailed by Lewis D. Turner and colleagues in the Journal of Medicinal Chemistry in 2022.[1][2][3][4]

- IUPAC Name: 3-(4-(4-ethylpiperazin-1-yl)phenyl)-1H-indazole
- SMILES String: CCN1CCN(CC1)c1ccc(cc1)c1c[nH]nc1



Molecular Formula: C19H22N4

Molecular Weight: 306.41 g/mol

pan-FGFR-IN-2 (Compound 1)

pan-**FGFR-IN-2**, referred to as Compound 1 in patent literature, is a potent inhibitor of all four FGFR isoforms. Information regarding this compound is primarily found in patent application WO2021146163A1.

- Chemical Structure: The exact IUPAC name and SMILES string for the most relevant
 "Compound 1" from this patent are not readily available in the public domain. Researchers
 should refer directly to the patent documentation for the specific chemical structure of the
 compound of interest.
- Molecular Formula and Weight: These properties are dependent on the specific chemical structure detailed within the patent.

Quantitative Solubility Data

The solubility of an inhibitor is a key determinant of its utility in various experimental settings, from in vitro assays to in vivo studies. The following tables summarize the available quantitative solubility data for FGFR2-IN-2. At present, specific quantitative solubility data for the pan-FGFR-IN-2 (Compound 1) from public sources is limited.

Table 1: Solubility of FGFR2-IN-2 (Compound 38) in Various Solvents



Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Remarks
Dimethyl Sulfoxide (DMSO)	62.5	168.71	Requires sonication (<60°C) for complete dissolution. Hygroscopic DMSO may affect solubility. [5]
10% DMSO / 90% (20% SBE-β-CD in Saline)	≥ 2.08	≥ 5.61	Clear solution, saturation unknown. [6]

Experimental Protocols for Solubility Determination

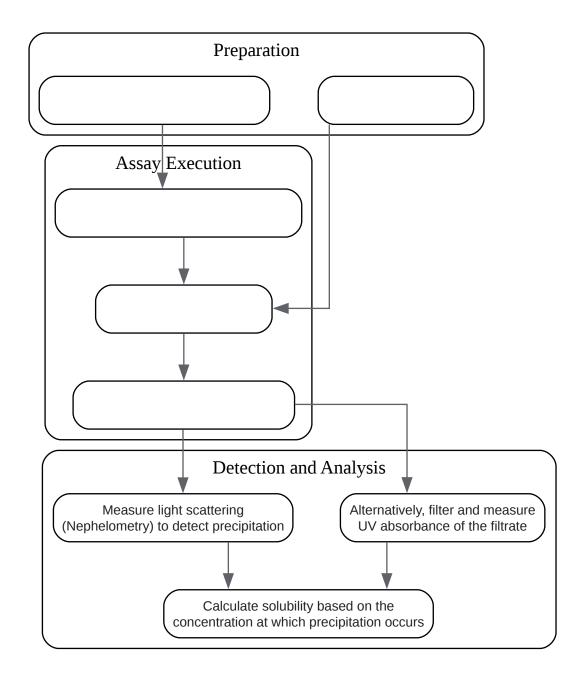
The methodologies employed to determine the solubility of a compound are crucial for interpreting the resulting data. While the specific, detailed protocols used for the **Fgfr-IN-2** compounds are not fully published, general methods for determining the solubility of kinase inhibitors provide a strong framework for replication and further study.

General Kinetic Solubility Assay Protocol

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under specific conditions.

Experimental Workflow for Kinetic Solubility Assay





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Kinetic Solubility Determination Workflow

- Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO.
- Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.



- Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to the wells to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility and biological systems.
- Incubation: The plate is incubated at a controlled temperature, often 37°C, for a set period (e.g., 2 hours).
- Detection of Precipitation: The presence of a precipitate is detected. Common methods include:
 - Nephelometry: Measures the scattering of light by undissolved particles.
 - Direct UV Spectrophotometry: After filtering the solution to remove undissolved solid, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.

Equilibrium (Thermodynamic) Solubility Assay Protocol

Equilibrium solubility provides a measure of the true solubility of a compound at thermodynamic equilibrium. The shake-flask method is a common approach.

- Addition of Excess Compound: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., DMSO, water, buffer).
- Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
- Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

FGFR Signaling Pathway and Inhibitor Mechanism of Action



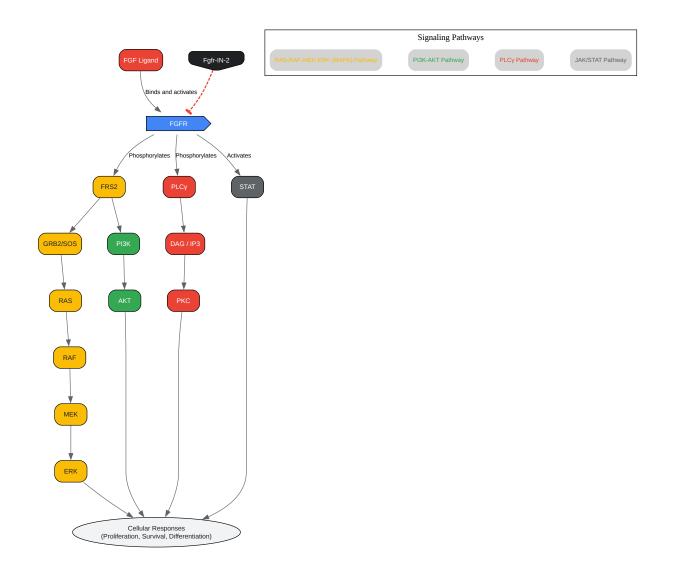




FGFR inhibitors, including the **Fgfr-IN-2** compounds, exert their effects by blocking the intracellular signaling cascades initiated by the binding of fibroblast growth factors (FGFs) to their receptors.

Simplified FGFR Signaling Pathway





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FGFR Signaling and Inhibition



Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates several downstream signaling cascades:

- RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.
- PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.
- PLCy Pathway: Activation leads to the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3), influencing cell migration and morphogenesis.
- JAK/STAT Pathway: Can also be activated by FGFRs, playing a role in cell proliferation and survival.

Fgfr-IN-2 compounds are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of signals through these pathways.

Conclusion

This technical guide has delineated the key solubility characteristics and related technical information for two distinct **Fgfr-IN-2** inhibitors. For FGFR2-IN-2 (Compound 38), quantitative solubility data in DMSO is available, providing a solid foundation for its use in experimental settings. For the pan-**FGFR-IN-2** (Compound 1), researchers must consult the primary patent literature for detailed structural and solubility information. The provided experimental protocols and signaling pathway diagrams offer a practical framework for the application and understanding of these important research tools in the field of oncology and drug development.

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